molecular formula C14H22ClN3O2 B4568260 5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No.: B4568260
M. Wt: 299.79 g/mol
InChI Key: DKKNJPYGEXSLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O2 and its molecular weight is 299.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1400546 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic and Antifilarial Agents

The compound has been explored for its significant growth inhibition properties in L1210 cells, suggesting potential antineoplastic activity. This activity is associated with mitotic spindle poisoning, indicating its mechanism of action against cancer cells. Additionally, it has shown significant in vivo antifilarial activity against adult worms of various species, highlighting its potential as an antifilarial agent. These findings suggest that derivatives of this compound could be developed into new classes of antineoplastic and antifilarial medications (S. Ram et al., 1992).

Antimicrobial and Anthelmintic Potential

Research has also uncovered the antimicrobial and anthelmintic potential of benzimidazolopeptides derived from this compound. These derivatives have exhibited moderate to good anthelmintic activity against earthworm species and good antimicrobial activity against pathogenic fungal strains and gram-negative bacterial strains. This suggests that the compound and its derivatives have a broad spectrum of biological activities, making them candidates for the development of new antimicrobial and anthelmintic agents (R. Dahiya & D. Pathak, 2007).

Organic Magnetic Materials

Another interesting application is in the field of organic magnetic materials. Derivatives of this compound have been synthesized and characterized for their electron spin resonance, crystallography, and magnetic susceptibility. These compounds form dimeric pairs with N−H hydrogen bond donors and N−O acceptors, exhibiting antiferromagnetic exchange coupling. This property is significant for developing organic magnetic materials, which are crucial for various technological applications (Jacqueline R. Ferrer et al., 2001).

Properties

IUPAC Name

5-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-14(2,9-18)15-8-10-5-6-11-12(7-10)17(4)13(19)16(11)3;/h5-7,15,18H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKNJPYGEXSLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC2=C(C=C1)N(C(=O)N2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Reactant of Route 5
5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Reactant of Route 6
5-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

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